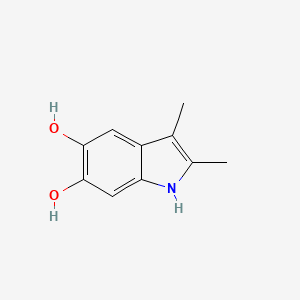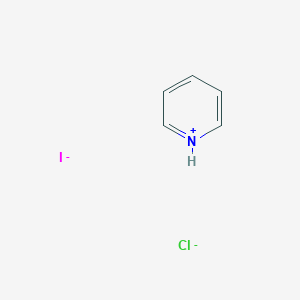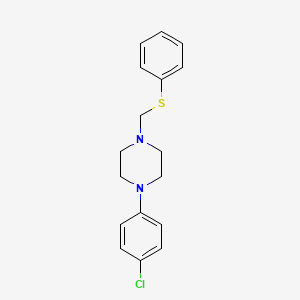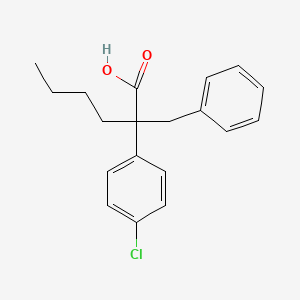
Benzeneethaneperoxoic acid, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl phenylperoxyacetate: is an organic peroxide compound characterized by the presence of a tert-butyl group, a phenyl group, and a peroxyacetate moiety. This compound is known for its applications in polymerization processes and as an initiator in various chemical reactions due to its ability to decompose and generate free radicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tert-butyl phenylperoxyacetate can be synthesized through the esterification of phenylperoxyacetic acid with tert-butyl hydroperoxide. The reaction typically occurs in the presence of trifluoroacetic anhydride and pyridine in a nonaqueous medium at low temperatures (0–5°C) to ensure high yields and minimize by-product formation .
Industrial Production Methods: Industrial production of tert-butyl phenylperoxyacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency, given the reactive nature of organic peroxides. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl phenylperoxyacetate primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound valuable in the production of polymers and resins.
Common Reagents and Conditions:
Oxidation: Tert-butyl phenylperoxyacetate can act as an oxidizing agent in various organic reactions.
Decomposition: The compound decomposes under thermal or catalytic conditions to produce free radicals. This decomposition is often facilitated by heat or the presence of metal catalysts.
Major Products Formed: The decomposition of tert-butyl phenylperoxyacetate typically results in the formation of tert-butyl alcohol, phenylacetic acid, and oxygen radicals. These products can further participate in subsequent reactions, depending on the reaction environment .
Applications De Recherche Scientifique
Chemistry: Tert-butyl phenylperoxyacetate is widely used as an initiator in the polymerization of various monomers, including styrene and acrylates. Its ability to generate free radicals makes it an essential component in the synthesis of high-performance polymers.
Biology and Medicine: In biological research, tert-butyl phenylperoxyacetate is used to study oxidative stress and its effects on cellular processes. The compound’s ability to generate reactive oxygen species (ROS) helps in understanding the mechanisms of oxidative damage and the role of antioxidants.
Industry: Industrially, tert-butyl phenylperoxyacetate is employed in the production of resins, adhesives, and coatings. Its role as a polymerization initiator ensures the efficient and controlled synthesis of these materials .
Mécanisme D'action
Mechanism: The primary mechanism of action of tert-butyl phenylperoxyacetate involves its decomposition to generate free radicals. These radicals can initiate chain reactions in polymerization processes or participate in oxidation reactions.
Molecular Targets and Pathways: In polymerization, the free radicals generated by tert-butyl phenylperoxyacetate attack the double bonds of monomers, leading to the formation of polymer chains. In biological systems, the reactive oxygen species produced can interact with cellular components, leading to oxidative stress and potential cellular damage.
Comparaison Avec Des Composés Similaires
- Tert-butyl peroxyacetate
- Tert-butyl peroxybutyrate
- Tert-butyl peroxyundecanoate
Comparison: Tert-butyl phenylperoxyacetate is unique due to the presence of the phenyl group, which can influence its reactivity and stability compared to other tert-butyl peroxy compounds. The phenyl group can provide additional steric hindrance and electronic effects, making tert-butyl phenylperoxyacetate a versatile initiator in various chemical processes .
Propriétés
Numéro CAS |
3377-89-7 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
tert-butyl 2-phenylethaneperoxoate |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
YGGFEDOYRMOTLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)



![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)

![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)




